molecular formula C9H6BrF3O2 B1439551 2-Bromo-6-(trifluoromethyl)phenylacetic acid CAS No. 1159512-50-1

2-Bromo-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B1439551
CAS No.: 1159512-50-1
M. Wt: 283.04 g/mol
InChI Key: GSWIVMIRRKTEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Bromo-6-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways and enzyme activities, making it a valuable tool in research .

Comparison with Similar Compounds

2-Bromo-6-(trifluoromethyl)phenylacetic acid can be compared with similar compounds such as:

The presence of the bromine and trifluoromethyl groups in this compound makes it unique in terms of its reactivity and applications in various fields.

Properties

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWIVMIRRKTEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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